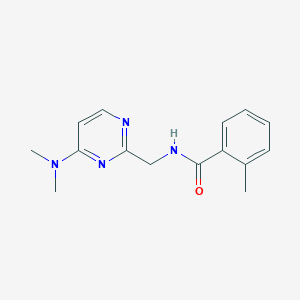

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-11-6-4-5-7-12(11)15(20)17-10-13-16-9-8-14(18-13)19(2)3/h4-9H,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTJUXLBPULAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide typically involves the reaction of 4-(dimethylamino)pyrimidine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. It is utilized in the development of novel synthetic routes to explore new chemical entities.

Biology

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide has been investigated for its potential as a DNA-binding agent , which can interfere with cellular processes. Its ability to bind DNA suggests applications in studying gene regulation and cellular signaling pathways.

Medicine

The compound exhibits significant anticancer properties , particularly its capacity to inhibit tumor growth and angiogenesis. Research indicates that it can induce apoptosis in cancer cells by interfering with DNA replication and transcription processes.

Industry

In industrial applications, this compound is explored for developing new pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to improved efficacy and selectivity in drug design.

Research has shown that this compound can significantly affect tumor growth through:

- Inhibition of Tumor Growth: Studies have demonstrated its effectiveness in reducing tumor size in various cancer models.

Case Studies

-

Study on Cancer Cell Lines:

- A study evaluated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.

- Mechanistic studies revealed that the compound induces apoptosis via caspase activation.

-

Enzyme Inhibition:

- The compound also acts as an inhibitor of carbonic anhydrase, particularly isoform IX, which is implicated in tumor metabolism.

- This suggests potential applications in targeting metabolic pathways in cancer therapy.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Pyrimidine Core Modifications

- Compound 1 (): A diaminopyrimidine-based EGFR inhibitor with a 2,6-dichlorobenzamide group. Unlike the target compound, it lacks a dimethylamino group but includes a hydroxypropan-2-ylamino substituent. This modification enhances solubility but reduces lipophilicity compared to dimethylamino .

- Imatinib Meta-methyl-piperazine Impurity (): Structurally analogous but replaces the dimethylaminomethyl group with a 4-methylpiperazinylmethyl moiety. Piperazine rings improve water solubility and are common in tyrosine kinase inhibitors (e.g., Gleevec), suggesting the target compound may share similar pharmacokinetic profiles .

B. Benzamide Variations

- 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide () : Features a thiourea linkage instead of a pyrimidinylmethyl group. This compound exhibits antibacterial activity, highlighting how the pyrimidine ring in the target compound may shift biological targets from antimicrobial to kinase inhibition .

- Compound 3c (): An N-acylhydrazone HDAC6/8 inhibitor with a para-substituted dimethylaminobenzoyl group.

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by coupling with the benzamide moiety. Microwave-assisted synthesis (e.g., heating intermediates with dimethylamine and K₂CO₃ under controlled conditions) is effective for introducing the dimethylamino group . Key steps include:

- Formation of the pyrimidine derivative via nucleophilic substitution or condensation.

- Coupling of the pyrimidine intermediate with 2-methylbenzoyl chloride or activated esters using reagents like EDC/HOBt in polar aprotic solvents (e.g., DMSO) .

- Purification via column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- IR spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and pyrimidine ring vibrations .

- NMR (¹H and ¹³C) : Assigning protons for the dimethylamino group (δ ~2.8–3.2 ppm), pyrimidine ring (δ ~6.5–8.5 ppm), and benzamide aromatic protons .

- Mass spectrometry (ESI-MS) : Verification of molecular ion peaks and fragmentation patterns .

- Elemental analysis : Confirming purity and stoichiometry .

Q. What functional groups in this compound influence its physicochemical properties and bioactivity?

- The pyrimidine ring acts as a hydrogen-bond acceptor, critical for target binding (e.g., kinase inhibition) .

- The dimethylamino group enhances solubility in aqueous buffers and modulates metabolic stability .

- The 2-methylbenzamide moiety contributes to lipophilicity, affecting membrane permeability and pharmacokinetics .

Q. How is the compound’s preliminary biological activity assessed in antimicrobial or enzyme inhibition studies?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi, with controls for solvent effects .

- Enzyme inhibition : Kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values, using recombinant enzymes and ATP-competitive binding protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact the compound’s activity in structure-activity relationship (SAR) studies?

- Trifluoromethyl groups (in analogs) increase metabolic stability and binding affinity due to hydrophobic and electronic effects .

- Pyridine/pyrimidine substitutions (e.g., 4-pyridinyl vs. 3-pyridinyl) alter steric interactions with target proteins, as shown in kinase inhibition assays .

- Methyl group positioning on the benzamide ring influences selectivity; ortho-substitution (as in 2-methyl) reduces off-target effects compared to para-substitution .

Q. What crystallographic techniques are used to resolve conformational details of this compound and its targets?

- Single-crystal X-ray diffraction confirms bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding with active-site residues) .

- Docking studies (e.g., AutoDock Vina) complement crystallography by predicting binding modes to targets like tyrosine kinases .

Q. How can solubility and bioavailability be optimized without compromising activity?

- Co-solvent systems : Use DMSO/PEG mixtures for in vitro assays to maintain solubility .

- Salt formation : Hydrochloride salts improve aqueous solubility for in vivo studies .

- Prodrug strategies : Esterification of the benzamide carbonyl group enhances oral absorption .

Q. How should researchers address contradictory data in biological activity or mechanistic studies?

- Assay variability : Standardize conditions (e.g., bacterial strain, ATP concentration in kinase assays) to reduce discrepancies .

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

- Metabolic interference : Perform LC-MS/MS metabolite profiling to identify degradation products that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.